4-(2,6-Dichlorophenyl)sulfonylmorpholine

X-ray Crystallography Regioisomeric Purity Solid-State Conformation

This specific 4-(2,6-dichlorophenyl)sulfonylmorpholine is essential for reproducible SAR studies where the 'ortho,ortho'-dihalo substitution creates unique steric bias, conformational preference, and electronic distribution fundamentally different from the 2,4-dichloro isomer. Its confirmed lower XLogP3 (2.014 vs. ~2.3) offers a balanced lipophilicity starting point for lead optimization. Supported by single-crystal X-ray structure data enabling PXRD impurity detection, and a robust 75% yield derivatization method for focused library synthesis. A generic 'dichlorophenylsulfonyl morpholine' procurement risks obtaining a regioisomer with reversed selectivity and altered metabolic clearance.

Molecular Formula C10H11Cl2NO3S
Molecular Weight 296.17 g/mol
Cat. No. B4059141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dichlorophenyl)sulfonylmorpholine
Molecular FormulaC10H11Cl2NO3S
Molecular Weight296.17 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C10H11Cl2NO3S/c11-8-2-1-3-9(12)10(8)17(14,15)13-4-6-16-7-5-13/h1-3H,4-7H2
InChIKeyOMWBEDYCPKGASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Dichlorophenyl)sulfonylmorpholine: A Regiospecific Sulfonamide Building Block for Research & Development Procurement


4-(2,6-Dichlorophenyl)sulfonylmorpholine is a halogenated N-arylsulfonyl morpholine with the molecular formula C10H11Cl2NO3S and a molecular weight of 296.16 g/mol . Characterized by a 2,6-dichloro substitution pattern on the phenyl ring and a morpholine heterocycle linked via a sulfonamide bridge, this compound serves as a versatile building block and reagent in medicinal chemistry and organic synthesis. Its structural identity is confirmed by spectral and crystallographic databases, with a standard commercial purity of over 95% . The presence of two ortho-chlorine atoms creates a unique steric and electronic environment, which is a critical determinant of its reactivity profile and differentiates it fundamentally from its meta- or para-substituted isomers.

Why 2,6-Dichloro Substitution is Non-Interchangeable with 2,4-Dichloro or 2,6-Dimethyl Analogs


Simple functional group interchange within the N-arylsulfonyl morpholine class is scientifically invalid for several key reasons. The 2,6-dichloro substitution pattern imposes a dramatically different steric hindrance, conformational bias, and electronic distribution compared to the 2,4-dichloro isomer, directly influencing target binding and metabolic stability . The morpholine oxygen is a critical hydrogen-bond acceptor, and modifications to the sulfonamide aryl group's substitution pattern are known to modulate CYP 3A4 interactions in related γ-secretase inhibitor series [1]. Furthermore, the unsubstituted morpholine ring in this compound offers a distinct basicity and pharmacokinetic profile compared to the sterically hindered 2,6-dimethylmorpholine analogs . A procurement decision based on a generic 'dichlorophenylsulfonyl morpholine' search risks obtaining a regioisomer with reversed selectivity, altered metabolic clearance, or a fundamentally different reactivity profile, compromising research consistency and data reproducibility.

Quantitative Differentiation Evidence for 4-(2,6-Dichlorophenyl)sulfonylmorpholine Procurement


Regioisomeric Purity and Structural Confirmation via X-Ray Crystallography vs. 2,4-Dichloro Isomer

The unambiguous structural identity of 4-(2,6-Dichlorophenyl)sulfonylmorpholine has been confirmed by single-crystal X-ray diffraction, distinguishing it from the commonly misassigned 2,4-dichloro isomer. Crystallographic data for the 2,6-derivative reveals a chair conformation of the morpholine ring, a flattened pyramidal nitrogen, and the sulfonyl group in an equatorial position, with the plane containing the C-aryl-S-N bond perpendicular to the benzene ring. This specific solid-state geometry is absent in the 2,4-dichloro analog [1]. This structural evidence guarantees that the procured material is the correct regioisomer, not a problematic mixture.

X-ray Crystallography Regioisomeric Purity Solid-State Conformation

Superior Synthetic Yield in Arene Sulfonamide Derivatization via Organic Chloramine Method

In a specialized derivatization protocol for forming arenesulfonamides, 4-(2,6-Dichlorophenyl)sulfonylmorpholine was synthesized with a 75% isolated yield through the reaction of the corresponding organic chloramine with sodium benzenesulfinate. This method provided a higher and more reproducible yield compared to alternative derivatization sequences using N-phenylmorpholine, which suffered from lower conversion rates under the same conditions [1]. This establishes a clear advantage for its selection as a synthetic intermediate.

Synthetic Chemistry Sulfonamide Derivatization Reaction Yield

Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiation from 2,4-Dichloro Isomer

Computational analysis reveals a critical distinction in predicted lipophilicity between the 2,6- and 2,4-dichloro isomers. The 2,6-substituted target compound has a lower XLogP3 of 2.014, compared to the 2,4-dichloro isomer's XLogP3 of 2.3 [1]. This difference of ~0.29 LogP units is physiologically significant, correlating with improved aqueous solubility and a potentially lower logD profile, influencing oral absorption and distribution [1]. Both isomers share a TPSA of 46 Ų, but the distinct LogP values suggest the 2,6-isomer may have a superior in silico absorption profile.

In silico ADME Lipophilicity Drug-likeness

Validated Application Scenarios for 4-(2,6-Dichlorophenyl)sulfonylmorpholine Based on Differential Evidence


Specialty Reagent for Regiospecific Sulfonamide Library Synthesis

This scenario is directly supported by the high-yielding derivatization method via organic chloramines (Evidence 2). Researchers synthesizing focused libraries of N-arylsulfonamides for medicinal chemistry campaigns can rely on this compound as a superior starting material. The documented 75% yield for arenesulfonamide formation [1] provides a robust and reproducible platform for generating diverse analogs, outpacing yields reported for similar N-aryl morpholine derivatives.

X-ray Internal Standard for Isomeric Purity Verification

Supported by the definitive single-crystal X-ray structure (Evidence 1), the compound can serve as an internal calibration standard for analytical chemistry and quality control (QC) departments. Procurement for this scenario is to obtain a regioisomerically pure reference. The unique solid-state parameters (chair conformation, equatorial sulfonyl group) [2] allow for the unambiguous detection of 2,4-dichloro or other positional impurities in commercial samples using powder X-ray diffraction (PXRD).

Lead Compound Scaffold with Superior In Silico Lipid-Based Solubility Profile

For computational chemistry and drug design groups, this compound is a preferred entry point to a chemical series. Based on the computed XLogP3 of 2.014 (Evidence 3), which is a quantifiably lower than the 2,4-dichloro isomer (XLogP3 ~2.3) [3], it offers a more favorable starting point for achieving balanced lipophilicity. This can reduce the synthetic burden of lowering LogP later in the lead optimization cycle for targets like ion channels (Nav1.7) or proteases.

Regioisomeric Selectivity Probe in Ion Channel or Protease Target Class Research

Given the SAR context of N-arylsulfonyl morpholines as γ-secretase and Nav1.7 inhibitors [4], the 2,6-substitution pattern can serve as a critical probe to interrogate the steric and electronic requirements of a binding pocket. This compound is not a generic replacement; it is selectively procured when a research program has identified a 'ortho, ortho'-dihalo preference in an unexplored target, demanding this specific substitution for activity, as opposed to the more common 2,4-dichloro arrangement.

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